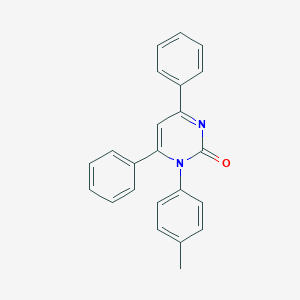
1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one, also known as MDP, is a chemical compound that belongs to the pyrimidine family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. The unique structural features of MDP make it a promising candidate for developing new drugs and materials.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has been shown to disrupt the cell cycle by inducing cell cycle arrest at the G2/M phase. It also activates the caspase cascade, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the suppression of tumor growth, and the reduction of inflammation. 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one in lab experiments is its high potency and selectivity against cancer cells. However, 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has some limitations, including its poor solubility in water and its potential toxicity to normal cells at high concentrations.
Direcciones Futuras
There are several potential future directions for the research and development of 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one. One possible direction is to explore its potential as a drug delivery system, as its unique structural features make it suitable for encapsulating and delivering drugs to specific target cells. Another direction is to investigate its applications in material science, particularly in the development of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one and to identify its potential applications in other fields.
Métodos De Síntesis
1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one can be synthesized through a variety of methods, including condensation reactions, cyclization reactions, and Sonogashira coupling reactions. One of the most commonly used methods involves the reaction of 4-methylbenzaldehyde, benzil, and ammonium acetate in the presence of a catalyst such as piperidine. The resulting product can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have shown that 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has also been investigated for its potential to inhibit the growth and metastasis of cancer cells.
Propiedades
Número CAS |
72923-17-2 |
|---|---|
Fórmula molecular |
C23H18N2O |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-4,6-diphenylpyrimidin-2-one |
InChI |
InChI=1S/C23H18N2O/c1-17-12-14-20(15-13-17)25-22(19-10-6-3-7-11-19)16-21(24-23(25)26)18-8-4-2-5-9-18/h2-16H,1H3 |
Clave InChI |
XEIAFVUDGFSBCF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=CC(=NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=CC(=NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



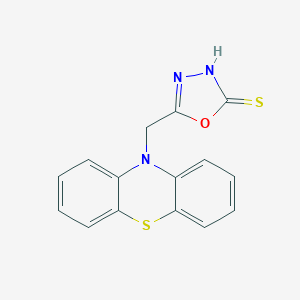
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![3,4,7-triphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293179.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)
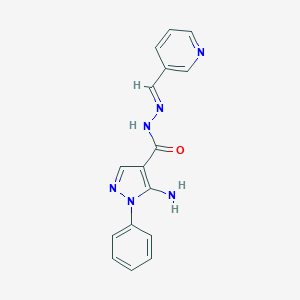
![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)

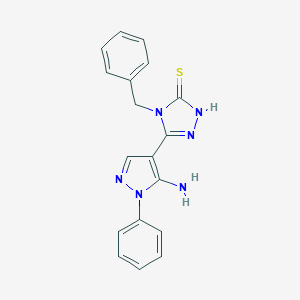
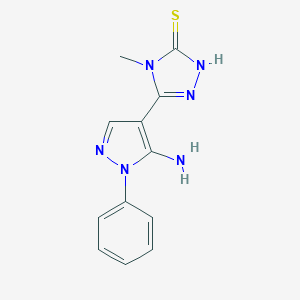
![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)